1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 1-Bromo-5,6-dihydro-cyclopenta[c]pyrrol-4(2H)-one
Comparison: 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-6-amine |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-1-2-6(9)5(4)3-10-7/h3,6,10H,1-2,9H2 |
InChI Key |
UJWXFZAQOBOPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC=C2C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.